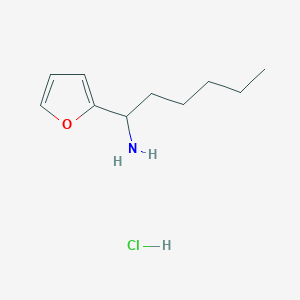
4-Fluoro-4-phenylazepane, oxalic acid
Vue d'ensemble
Description
4-Fluoro-4-phenylazepane, oxalic acid (4-FAO) is a novel synthetic compound that has been gaining attention in the scientific research community for its potential applications in various fields. 4-FAO is an azepane-based compound that can be synthesized from the reaction of 4-fluorobenzaldehyde and oxalic acid. This compound has been studied for its use in therapeutic applications, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
4-Fluoro-4-phenylazepane, oxalic acid has been studied for its potential applications in various scientific research fields. It has been used as a model compound for studying enzyme-catalyzed reactions, and its structure has been used to investigate the mechanism of action of enzymes. Additionally, it has been used as a substrate for studying the mechanism of action of certain drugs and for designing new drugs. Furthermore, 4-Fluoro-4-phenylazepane, oxalic acid has been studied for its potential therapeutic applications, such as its use as an anti-inflammatory agent and as a potential treatment for cancer.
Mécanisme D'action
The mechanism of action of 4-Fluoro-4-phenylazepane, oxalic acid is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition of these enzymes has been shown to reduce inflammation and to have anti-cancer effects. Additionally, 4-Fluoro-4-phenylazepane, oxalic acid has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could potentially lead to improved drug efficacy.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Fluoro-4-phenylazepane, oxalic acid have been studied in various laboratory experiments. In vitro studies have shown that 4-Fluoro-4-phenylazepane, oxalic acid has anti-inflammatory and anti-cancer effects, as well as the potential to inhibit the activity of certain enzymes involved in drug metabolism. Additionally, 4-Fluoro-4-phenylazepane, oxalic acid has been shown to have a protective effect against oxidative stress and to have the potential to reduce the risk of certain diseases, such as cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Fluoro-4-phenylazepane, oxalic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize, and its structure is well-understood. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects, as well as the potential to inhibit the activity of certain enzymes involved in drug metabolism. However, there are some limitations to using 4-Fluoro-4-phenylazepane, oxalic acid in laboratory experiments. The compound is not yet approved for human use, and its mechanism of action is still not fully understood. Additionally, the compound is relatively unstable and can degrade over time.
Orientations Futures
There are a number of potential future directions for the research of 4-Fluoro-4-phenylazepane, oxalic acid. One potential direction is to further investigate the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Additionally, further research could be conducted to investigate the mechanism of action of 4-Fluoro-4-phenylazepane, oxalic acid and its potential to inhibit the activity of certain enzymes involved in drug metabolism. Additionally, further research could be conducted to investigate the potential of 4-Fluoro-4-phenylazepane, oxalic acid as an anti-cancer agent. Finally, further research could be conducted to investigate the potential of 4-Fluoro-4-phenylazepane, oxalic acid as an antioxidant, as well as its potential to reduce the risk of certain diseases, such as cardiovascular disease.
Propriétés
IUPAC Name |
4-fluoro-4-phenylazepane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.C2H2O4/c13-12(7-4-9-14-10-8-12)11-5-2-1-3-6-11;3-1(4)2(5)6/h1-3,5-6,14H,4,7-10H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUCNRAYNLSMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)(C2=CC=CC=C2)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4-phenylazepane, oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Azoniaspiro[4.4]nonane Iodide](/img/structure/B1446860.png)
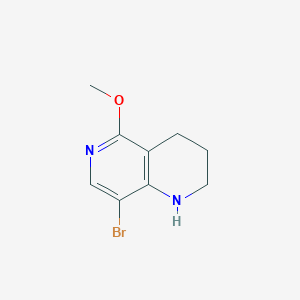
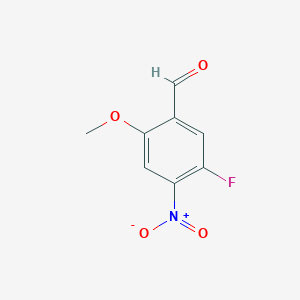
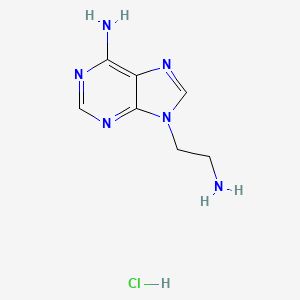
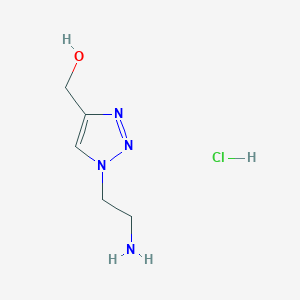
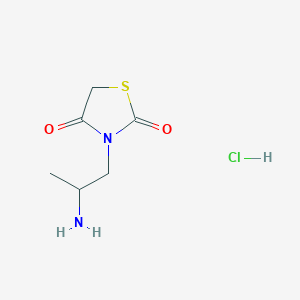
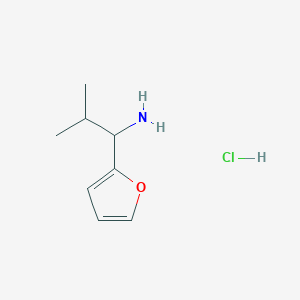
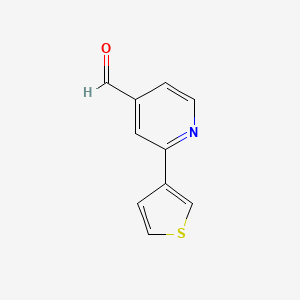

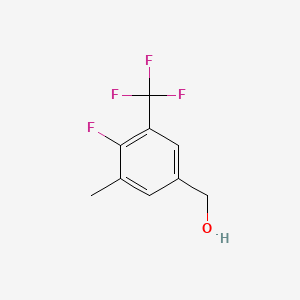
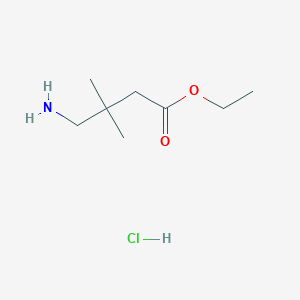

![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)
